molecular formula C13H19N3O B13173760 N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B13173760
M. Wt: 233.31 g/mol
InChI Key: KATRWXYLOHRBHD-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide is a piperidine-derived compound featuring a pyridin-2-yl ethyl substituent. Its molecular formula is C₁₃H₁₈N₃O (free base), with a hydrochloride salt form (C₁₃H₂₁Cl₂N₃O, MW 306.23) . This compound has been synthesized as a key intermediate or target structure in medicinal chemistry, particularly in the development of antiviral and enzyme inhibitors. Its structural flexibility allows for modifications that influence pharmacological properties, such as solubility and binding affinity.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C13H19N3O/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12/h1-3,7,11,14H,4-6,8-10H2,(H,16,17)

InChI Key

KATRWXYLOHRBHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Example:

Reaction: 2-bromopyridine + ethylpiperidine derivative → N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

This step can be optimized by employing Grignard reagents at ambient temperature, which simplifies handling and avoids the need for cryogenic conditions, as highlighted in.

Amide Bond Formation

The core amide linkage is formed via peptide coupling between the carboxylic acid or activated acid intermediate and the amine component:

  • Carboxylic acid activation : Using coupling agents such as HATU , EDC , or DCC , the carboxylic acid is activated to facilitate nucleophilic attack by the amine.

  • Amide coupling : The activated acid reacts with piperidine-4-amine or its derivatives, forming the desired This compound .

Example:

Carboxylic acid + HATU + DIPEA → Activated ester
Activated ester + piperidine-4-amine → Amide product

This step is critical for ensuring high yield and purity, often optimized by controlling solvent conditions and temperature.

Heterocyclic Ring Cyclization and Final Functionalization

In some synthetic routes, the pyridine ring is constructed via cyclization of enaminones or related intermediates, followed by functionalization to attach the linker:

  • Pyrimidine or pyridine ring cyclization : Using enaminones and guanidine derivatives under reflux in suitable solvents (e.g., DMSO), as described in, allows for heterocycle formation.

  • Substituent modifications : Alkylation or acylation steps introduce specific substituents on the heterocyclic ring, tailoring biological activity.

Purification and Characterization

Purification typically involves:

  • Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol.

  • Recrystallization from suitable solvents to obtain high-purity crystalline products.

  • Characterization via NMR, IR, MS, and X-ray crystallography to confirm structure and purity.

Data Table: Summary of Key Synthetic Steps

Step Reactants/Intermediates Conditions Purpose References
1 Piperidine-4-carboxylic acid Oxidation or cyclization Synthesis of core acid ,
2 2-bromopyridine + Grignard reagent Ambient, room temp Attach pyridin-2-yl group ,
3 Activated carboxylic acid + piperidine-4-amine DCC/HATU, DIPEA Amide bond formation ,
4 Cyclization intermediates Reflux in DMSO Heterocycle formation
5 Purification Chromatography Final product isolation ,

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the pyridine substituent significantly impacts synthetic efficiency. For example, the pyridin-4-yl derivative (27g) achieved an 80% yield, while the pyridin-2-yl analog (27i) yielded only 10% . Steric hindrance or electronic effects at the 2-position may hinder coupling reactions.
  • Biological Activity : Bulky substituents (e.g., naphthyl, indole-carbonyl) correlate with antiviral activity. The target compound lacks these groups, suggesting it may serve as a scaffold rather than a bioactive agent .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Target Compound : The hydrochloride salt form (MW 306.23) enhances aqueous solubility compared to neutral analogs .
  • Analog Comparisons: UK-432097 (MW 777.87): A complex derivative with a pyridin-2-yl piperidine group. N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide HCl (MW ~350): Fluorine substitution improves metabolic stability but reduces solubility compared to pyridin-2-yl derivatives .
Binding Interactions
  • Pyridin-2-yl vs. In contrast, pyridin-4-yl derivatives may exhibit weaker binding due to altered geometry .
  • Bulkier Groups : Naphthyl or fluorobenzyl substituents (e.g., in SARS-CoV-2 inhibitors) likely enhance hydrophobic interactions with viral proteases .

Biological Activity

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with a carboxamide functional group and a pyridine moiety. Its molecular formula contributes to its unique biological properties, which are under investigation for various therapeutic applications.

Property Details
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight222.30 g/mol
Structural FeaturesPiperidine ring, carboxamide group, pyridine substituent

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Modulation : The compound has been shown to inhibit specific enzymes, potentially affecting pathways involved in inflammation and cancer progression .
  • Receptor Interaction : It may also act on G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it showed significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with caspase pathways, particularly caspase-3 activation, which is crucial for programmed cell death .

Cardiovascular Effects

In animal models, this compound has been evaluated for its cardiovascular effects:

  • Blood Pressure Regulation : Oral administration in spontaneously hypertensive rats resulted in a significant reduction in blood pressure without causing reflex tachycardia, suggesting a novel mechanism distinct from traditional calcium channel blockers .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of piperidine-4-carboxamide and evaluated their biological activities. Among them, this compound exhibited promising results in lowering blood pressure and inhibiting cancer cell growth .
  • Computer-Aided Drug Design : Computational studies have predicted that modifications to the compound could enhance its bioactivity against specific targets like kinases and proteases involved in tumor growth and metastasis .

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